HIV-1 inhibitor-33

Description

BenchChem offers high-quality HIV-1 inhibitor-33 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about HIV-1 inhibitor-33 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C25H28N6O |

|---|---|

Molecular Weight |

428.5 g/mol |

IUPAC Name |

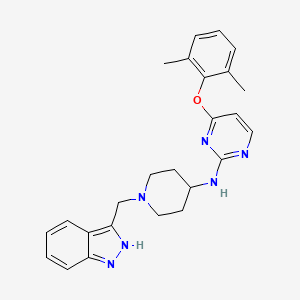

4-(2,6-dimethylphenoxy)-N-[1-(2H-indazol-3-ylmethyl)piperidin-4-yl]pyrimidin-2-amine |

InChI |

InChI=1S/C25H28N6O/c1-17-6-5-7-18(2)24(17)32-23-10-13-26-25(28-23)27-19-11-14-31(15-12-19)16-22-20-8-3-4-9-21(20)29-30-22/h3-10,13,19H,11-12,14-16H2,1-2H3,(H,29,30)(H,26,27,28) |

InChI Key |

FHNTWQGRMPEBQS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OC2=NC(=NC=C2)NC3CCN(CC3)CC4=C5C=CC=CC5=NN4 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Action of HIV-1 Inhibitor-33: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the mechanism of action of HIV-1 inhibitor-33, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). Through a comprehensive review of available data, this document outlines the inhibitor's core function, presents its quantitative inhibitory properties, details the experimental methodologies used for its characterization, and visualizes its operational pathways. The information presented herein is intended to support further research and drug development efforts in the field of HIV-1 therapeutics. It is important to note that while the commercially available "HIV-1 inhibitor-33 (compound 5n)" is the subject of this guide, the detailed scientific data presented is based on a structurally analogous and functionally equivalent compound, designated as 4d in the primary scientific literature, which exhibits a nearly identical bioactivity profile.

Core Mechanism of Action

HIV-1 inhibitor-33 is a member of the diarylpyrimidine (DAPY) class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). Its primary mechanism of action is the allosteric inhibition of the HIV-1 reverse transcriptase (RT) enzyme. Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that compete with natural deoxynucleotide triphosphates for the enzyme's active site, HIV-1 inhibitor-33 binds to a hydrophobic pocket located approximately 10 Å away from the catalytic site of the RT enzyme.

This binding event induces a conformational change in the enzyme, which distorts the active site and limits the mobility of the p66 subunit's "thumb" and "finger" subdomains. This allosteric modulation ultimately prevents the proper binding of the natural substrate and the subsequent conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle. The high potency and selectivity of this inhibitor are attributed to its specific interactions within this allosteric pocket.

Quantitative Inhibitory Data

The following table summarizes the key quantitative data for HIV-1 inhibitor-33 (reported as compound 4d in the scientific literature).

| Parameter | Value | Cell Line | Virus Strain |

| EC50 (50% Effective Concentration) | 8.6 nM | MT-4 | HIV-1 (WT) |

| CC50 (50% Cytotoxic Concentration) | 18 µM | MT-4 | - |

| Selectivity Index (SI = CC50/EC50) | ~2093 | - | - |

Signaling and Interaction Pathways

The following diagrams illustrate the mechanism of action of HIV-1 inhibitor-33 at both the viral lifecycle and molecular levels.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize HIV-1 inhibitor-33.

Anti-HIV-1 Activity Assay (MTT-based Method)

This assay determines the concentration of the inhibitor required to protect MT-4 cells from HIV-1-induced cytopathogenicity.

-

Cell Line: MT-4 cells.

-

Virus: HIV-1 (wild-type strain, e.g., IIIB).

-

Procedure:

-

Prepare a serial dilution of HIV-1 inhibitor-33 in culture medium.

-

Seed MT-4 cells in a 96-well plate at a density of 1 x 104 cells/well.

-

Add the diluted inhibitor to the wells.

-

Infect the cells with a predetermined multiplicity of infection (MOI) of the HIV-1 virus stock. Include uninfected and untreated virus-infected controls.

-

Incubate the plate for 5 days at 37°C in a humidified 5% CO2 atmosphere.

-

After the incubation period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., acidic isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: The 50% effective concentration (EC50) is calculated as the concentration of the inhibitor that results in a 50% reduction in the cytopathic effect of the virus. The 50% cytotoxic concentration (CC50) is determined in parallel on uninfected cells.

HIV-1 Reverse Transcriptase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the compound on the enzymatic activity of recombinant HIV-1 RT.

-

Enzyme: Recombinant HIV-1 reverse transcriptase.

-

Substrate: A homopolymeric template/primer such as poly(rA)/oligo(dT).

-

Procedure:

-

Prepare a reaction mixture containing the buffer, dithiothreitol (DTT), MgCl2, the poly(rA)/oligo(dT) template/primer, and [3H]-dTTP.

-

Add serial dilutions of HIV-1 inhibitor-33 to the reaction mixture.

-

Initiate the reaction by adding the recombinant HIV-1 RT enzyme.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding cold trichloroacetic acid (TCA) to precipitate the newly synthesized DNA.

-

Collect the precipitate on a filter membrane and wash to remove unincorporated [3H]-dTTP.

-

Measure the radioactivity of the filter membrane using a scintillation counter.

-

-

Data Analysis: The 50% inhibitory concentration (IC50) is calculated as the concentration of the inhibitor that reduces the enzymatic activity of HIV-1 RT by 50% compared to the untreated control.

Logical Workflow for Drug Characterization

The following diagram outlines the logical workflow for the characterization of a novel anti-HIV-1 inhibitor.

Conclusion

HIV-1 inhibitor-33 is a highly potent non-nucleoside reverse transcriptase inhibitor that effectively blocks a crucial step in the viral replication cycle. Its allosteric mechanism of action provides a basis for its high specificity and potency. The data and protocols presented in this guide offer a comprehensive overview for researchers and drug developers, facilitating further investigation and the potential development of this and related compounds as next-generation antiretroviral agents. The clear delineation of its inhibitory profile and the methodologies for its assessment are critical for advancing the fight against HIV-1.

The Structure-Activity Relationship of HIV-1 Protease Inhibitor 33: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of HIV-1 Protease Inhibitor 33, a novel nonpeptidyl inhibitor featuring a unique tris-tetrahydrofuran (tris-THF) as a P2 ligand. This document summarizes its biological activity, outlines the experimental protocols for its evaluation, and visualizes key conceptual frameworks related to its design and mechanism.

Introduction

The development of potent HIV-1 protease inhibitors that can effectively combat drug resistance is a critical area of research in antiretroviral therapy. A key strategy in designing such inhibitors is to maximize interactions with the backbone of the HIV-1 protease active site, as these interactions are less susceptible to mutations compared to interactions with the side chains of the amino acid residues. Inhibitor 33 belongs to a class of inhibitors designed to enhance these backbone interactions through the incorporation of a novel tris-tetrahydrofuran (tris-THF) moiety as the P2 ligand. This guide focuses on the specific stereoisomer designated as inhibitor 33, which possesses a syn-syn-syn configuration within its tris-THF core.

Quantitative Biological Data

The biological activity of inhibitor 33 was evaluated against wild-type HIV-1 protease and in cell-based antiviral assays. The data are presented below in comparison to its diastereomer, inhibitor 32, which has a syn-anti-syn configuration.

| Inhibitor | Stereochemistry | Protease Inhibition Ki (pM) | Antiviral Activity IC50 (nM) |

| 32 | syn-anti-syn | 5.9 | 1.8 |

| 33 | syn-syn-syn | 120 | 110 |

Data sourced from Ghosh et al., J. Med. Chem. 2011, 54 (22), pp 7723–7735.

The data clearly indicates that the stereochemistry of the tris-THF ligand plays a crucial role in the inhibitory activity. Inhibitor 32, with the syn-anti-syn motif, is significantly more potent in both enzymatic and antiviral assays compared to inhibitor 33 with the syn-syn-syn configuration.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of inhibitor 33.

HIV-1 Protease Inhibition Assay

The inhibitory potency of the synthesized compounds was determined using a fluorescence resonance energy transfer (FRET) assay with a recombinant HIV-1 protease.

-

Enzyme and Substrate: Recombinant wild-type HIV-1 protease was expressed and purified from E. coli. The fluorogenic substrate used was Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg.

-

Assay Buffer: The assay was performed in a buffer containing 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and 1 mg/mL BSA at pH 4.7.

-

Procedure: The assay was conducted in 96-well plates. The substrate was dissolved in DMSO and then diluted in the assay buffer to a final concentration of 10 µM. The inhibitors were also dissolved in DMSO and added to the wells at various concentrations. The reaction was initiated by the addition of the HIV-1 protease enzyme (final concentration of 5 nM).

-

Data Acquisition: The fluorescence was monitored continuously at an excitation wavelength of 340 nm and an emission wavelength of 490 nm using a fluorescence plate reader.

-

Data Analysis: The initial velocities were calculated from the linear portion of the fluorescence versus time curves. The Ki values were determined by fitting the data to the Morrison equation for tight-binding inhibitors.

Antiviral Activity Assay

The antiviral activity of the inhibitors was assessed in a cell-based assay using MT-2 cells, a human T-cell line.

-

Cells and Virus: MT-2 cells were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin. The HIV-1 strain used for infection was HIV-1LAI.

-

Procedure: MT-2 cells were seeded in 96-well plates at a density of 2 x 104 cells per well. The cells were then infected with HIV-1LAI at a multiplicity of infection (MOI) of 0.01. Immediately after infection, the inhibitors were added to the cell cultures at various concentrations.

-

Incubation: The plates were incubated for 5 days at 37 °C in a humidified atmosphere with 5% CO2.

-

Endpoint Measurement: The cytopathic effect (CPE) of the virus was quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 540 nm.

-

Data Analysis: The IC50 values, representing the concentration of the inhibitor that protects 50% of the cells from virus-induced CPE, were calculated from the dose-response curves.

Visualizations

The following diagrams illustrate key conceptual aspects of the design and evaluation of HIV-1 protease inhibitor 33.

Technical Guide: Synthesis and Characterization of the HIV-1 Host Factor Inhibitor RK-33

Disclaimer: The designation "HIV-1 inhibitor-33" does not refer to a standardized or commonly recognized compound in scientific literature. This guide focuses on RK-33 , a potent inhibitor of the host protein DDX3, which is essential for HIV-1 replication. Coincidentally, RK-33 was the 33rd compound developed in its series, making it a fitting subject for this technical overview.

Audience: Researchers, scientists, and drug development professionals.

Introduction and Rationale

The DEAD-box RNA helicase 3 (DDX3) is a host cellular protein that plays a critical role in the lifecycle of numerous viruses, including Human Immunodeficiency Virus Type 1 (HIV-1).[1][2] DDX3 is involved in multiple stages of RNA metabolism, and its functions are usurped by HIV-1 to facilitate the export of viral RNA from the nucleus to the cytoplasm and to aid in viral RNA translation.[3] Consequently, DDX3 has emerged as a promising host-targeted antiviral therapeutic strategy, with the potential to create a high barrier to the development of viral resistance.[4]

RK-33 is a first-in-class small molecule inhibitor designed to target DDX3.[5] It is a tricyclic diimidazo[4,5-d:4′,5′-f][6][7]diazepine that binds to the ATP-binding site of DDX3, abrogating its enzymatic activity.[7][8] By inhibiting this essential host factor, RK-33 disrupts the viral replication cycle. This guide provides a comprehensive overview of the synthesis, characterization, mechanism of action, and key experimental protocols related to RK-33.

Synthesis of RK-33

While the precise, step-by-step synthesis protocol for RK-33 from the original developing laboratory is not publicly detailed in the available literature, a representative synthesis can be proposed based on established methods for creating similar fused imidazo[6][7]diazepine ring systems.[9][10][11] The following workflow is an illustrative pathway.

Illustrative Synthesis Workflow

The synthesis of the core diimidazodiazepine structure typically involves the cyclization of a substituted imidazole precursor.

Caption: Illustrative workflow for the synthesis of a diimidazodiazepine core.

Experimental Protocol (Representative)

Step 1: Amidation of Imidazole Precursor

-

Dissolve a 1H-imidazole-4,5-dicarboxylate starting material in methanol (MeOH).

-

Saturate the solution with ammonia (NH₃) gas at 0°C.

-

Seal the reaction vessel and stir at room temperature for 24-48 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Remove the solvent under reduced pressure to yield the crude 1H-imidazole-4,5-dicarboxamide intermediate.

-

Purify the intermediate by recrystallization or column chromatography.

Step 2: Cyclization to form the Diimidazodiazepine Core

-

Suspend the 1H-imidazole-4,5-dicarboxamide intermediate and guanidine hydrochloride in anhydrous methanol.

-

Add sodium methoxide (NaOMe) to the suspension and heat the mixture to reflux for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and neutralize with a suitable acid.

-

Remove the solvent in vacuo.

-

Purify the resulting solid, the core diimidazo[4,5-e][6][7]diazepine-4,8-dione, by column chromatography.[9]

Step 3: Functionalization to Yield RK-33

-

The final step involves the specific alkylation or other functional group modifications to the core structure to produce RK-33. This requires a long alkyl chain, which has been noted as necessary for its biological activity.[10]

-

Dissolve the core structure in a suitable aprotic solvent like dimethylformamide (DMF) with a base (e.g., K₂CO₃).

-

Add the appropriate alkyl halide and stir the reaction at room temperature or with gentle heating until completion.

-

Purify the final RK-33 compound using High-Performance Liquid Chromatography (HPLC).

Characterization of RK-33

The identity, purity, and binding characteristics of RK-33 are confirmed using a combination of spectroscopic and biophysical methods.

Physicochemical and Binding Data

| Parameter | Method | Value / Result | Reference(s) |

| Purity | HPLC / ¹H-NMR | ≥98% (Commercial sources) | [4] |

| Binding Target | N/A | DEAD-box RNA Helicase 3 (DDX3X) | [1] |

| Binding Site | In-silico modeling / Mutagenesis | ATP-binding site (Walker A motif) | [1][4] |

| Binding Affinity (Kd) | Isothermal Titration Calorimetry (ITC) | 33 ± 2 μM | [1] |

| Binding Enthalpy (ΔH) | Isothermal Titration Calorimetry (ITC) | -19 ± 0.3 kcal/mol | [1] |

| Binding Stoichiometry (n) | Isothermal Titration Calorimetry (ITC) | 1.05 ± 0.2 | [1] |

Characterization Methodologies

-

Nuclear Magnetic Resonance (NMR): Used to confirm the chemical structure and integrity of the synthesized compound.

-

High-Performance Liquid Chromatography (HPLC): Employed to determine the purity of the final compound.

-

Isothermal Titration Calorimetry (ITC): A biophysical technique used to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH) of RK-33 to its protein target, DDX3X.[1]

-

Analytical Ultracentrifugation (AUC): Used to confirm the direct binding of RK-33 to DDX3X in solution by observing the sedimentation velocity of the protein-ligand complex.[1]

Mechanism of Action

RK-33 functions as a broad-spectrum antiviral by targeting a host cell factor, DDX3, that is essential for the replication of HIV-1 and other viruses.

Caption: Mechanism of action of RK-33 via inhibition of host DDX3.

The enzymatic core of DDX3 contains an ATP-binding site. DDX3 utilizes the energy from ATP hydrolysis to unwind complex RNA secondary structures, a process essential for the nuclear export and subsequent translation of HIV-1 RNA.[3] RK-33 acts as a competitive inhibitor, binding directly to the ATP-binding pocket of DDX3.[7][12] This binding event prevents both ATP hydrolysis and RNA unwinding, effectively shutting down the protein's function and halting the viral replication processes that depend on it.[1][13]

Biological Activity Data

RK-33 has been evaluated for its enzymatic inhibition, antiviral activity, and cytotoxicity across various models.

| Assay Type | Target / Model | Value | Reference(s) |

| Enzymatic Inhibition (IC₅₀) | DDX3X ATPase Activity | ~40 μM | [1] |

| Enzymatic Inhibition (IC₅₀) | DDX3X Helicase (RNA Unwinding) | ~35 µM | [2] |

| Antiviral Activity (EC₅₀) | Dengue Virus (DENV-2) | 2.5 µM | [1][2] |

| Antiviral Activity (EC₅₀) | Zika Virus (ZIKV) | 2.6 µM | [1][2] |

| Antiviral Activity (EC₅₀) | West Nile Virus (WNV) | 1.1 µM | [1][2] |

| Antiviral Activity (EC₅₀) | Respiratory Syncytial Virus (RSV) | 0.9 µM | [1][2] |

| Latency Reversal Activity | J-Lat 11.1 cells (Latent HIV-1) | Induces GFP expression at 2 µM | [13] |

| Cytotoxicity (CC₅₀) | Calu-3 Cells | 13.48 μM | [14] |

| Cytotoxicity (CC₅₀) | Rhabdomyosarcoma (RD) Cells | 3.22 μM |

Note: A specific EC₅₀ value for RK-33 against replicating HIV-1 was not found in the provided search results. However, its role as a latency reversal agent and the known requirement of DDX3 for HIV-1 replication strongly support its anti-HIV-1 activity.[1][13]

Key Experimental Protocols

Detailed methodologies are crucial for the evaluation of DDX3 inhibitors like RK-33.

Antiviral Activity Workflow (General)

Caption: General workflow for determining the antiviral efficacy of RK-33.

Protocol: RNA-Dependent ATP Hydrolysis Assay

This assay measures the ability of RK-33 to inhibit the ATPase function of DDX3.[1]

-

Reaction Setup: In a 96-well plate, prepare reactions in triplicate containing reaction buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl), purified recombinant DDX3X protein, and a synthetic dsRNA analogue (e.g., poly(I:C)) to stimulate activity.

-

Inhibitor Addition: Add serial dilutions of RK-33 (or DMSO as a vehicle control) to the wells.

-

Initiate Reaction: Start the reaction by adding ATP to a final concentration of 1 mM. Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Quantify Hydrolysis: Stop the reaction and quantify the amount of free inorganic phosphate (Pi) generated using a colorimetric reagent (e.g., BIOMOL® Green).

-

Data Analysis: Measure the absorbance at 620 nm. Plot the percentage of inhibition against the logarithm of RK-33 concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol: RNA Helicase (Unwinding) Assay

This assay directly measures the inhibition of DDX3's ability to unwind duplex RNA.

-

Substrate Preparation: Use a fluorescently labeled RNA duplex substrate. This typically consists of a longer RNA strand annealed to a shorter, fluorescently tagged complementary strand.

-

Reaction Setup: In a reaction buffer, combine purified DDX3X protein with serial dilutions of RK-33.

-

Initiate Unwinding: Add the RNA duplex substrate and ATP to initiate the unwinding reaction. Incubate at 37°C.

-

Analysis: Stop the reaction at various time points. Analyze the products on a native polyacrylamide gel (PAGE). The unwound, single-stranded fluorescent RNA will migrate faster than the duplex substrate.

-

Quantification: Quantify the intensity of the bands corresponding to the duplex and single-stranded RNA. Calculate the percentage of unwound substrate and determine the IC₅₀ of RK-33.[1]

Protocol: Cell Cytotoxicity Assay

This assay determines the concentration of RK-33 that is toxic to the host cells.[14]

-

Cell Plating: Seed host cells (e.g., Calu-3) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of RK-33 (e.g., 0.1 to 50 µM) for a period that matches the antiviral assay (e.g., 24-48 hours).

-

Viability Measurement: Add a viability reagent such as CellTiter-Glo® (measures ATP) or an MTS/XTT reagent.

-

Data Acquisition: Measure luminescence or absorbance according to the manufacturer's instructions.

-

Data Analysis: Plot cell viability against the logarithm of RK-33 concentration to calculate the 50% cytotoxic concentration (CC₅₀). The ratio of CC₅₀ to EC₅₀ determines the selectivity index (SI) of the compound.

References

- 1. RK-33 Is a Broad-Spectrum Antiviral Agent That Targets DEAD-Box RNA Helicase DDX3X - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. researchgate.net [researchgate.net]

- 5. iris.uniroma1.it [iris.uniroma1.it]

- 6. PLGA nanoparticle formulation of RK-33: an RNA helicase inhibitor against DDX3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iris.unipv.it [iris.unipv.it]

- 8. researchgate.net [researchgate.net]

- 9. The Novel [4,5-e][1,3]Diazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole: Synthesis, Anti-Viral and Anti-Tumor Activity Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel, broad-spectrum anticancer compound containing the imidazo[4,5-e][1,3]diazepine ring system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of 1,3,5-Triazepines and Benzo[f][1,3,5]triazepines and Their Biological Activity: Recent Advances and New Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of the Dead Box RNA Helicase 3 prevents HIV-1 Tat and cocaine-induced neurotoxicity by targeting microglia activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Selective cell death in HIV-1-infected cells by DDX3 inhibitors leads to depletion of the inducible reservoir - PMC [pmc.ncbi.nlm.nih.gov]

- 14. RK-33, a small molecule inhibitor of host RNA helicase DDX3, suppresses multiple variants of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Analysis of HIV-1 Protease Inhibitor Binding: A Technical Guide

This technical guide provides an in-depth overview of the computational methodologies used to model the binding of inhibitors to HIV-1 protease, with a focus on a series of 33 inhibitor compounds. It is intended for researchers, scientists, and drug development professionals engaged in the field of antiretroviral drug discovery. The guide details the experimental protocols for key in silico techniques, presents quantitative data in a structured format, and visualizes complex workflows and biological mechanisms.

Introduction to HIV-1 Protease as a Drug Target

Human Immunodeficiency Virus type 1 (HIV-1) is the retrovirus responsible for Acquired Immunodeficiency Syndrome (AIDS).[1] A critical enzyme in the HIV-1 life cycle is the HIV-1 protease (PR), an aspartyl protease that cleaves newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins.[1][2] This maturation step is essential for producing infectious virions.[2] Consequently, inhibiting the function of HIV-1 PR is a cornerstone of highly active antiretroviral therapy (HAART).[3]

HIV-1 PR functions as a homodimer, with each subunit comprising 99 amino acids.[1][4] The active site is located at the dimer interface and is characterized by a conserved Asp-Thr-Gly (Asp25, Thr26, Gly27) catalytic triad from each monomer.[1][5] The active site is covered by two flexible β-hairpin loops known as "flaps" (residues 46-54).[4] In the unbound state, these flaps are open to allow substrate entry. Upon substrate or inhibitor binding, the flaps close over the active site, creating numerous interactions that stabilize the complex.[2] Protease inhibitors are designed as competitive inhibitors that mimic the transition state of the natural peptide substrates, binding tightly to the active site and preventing the cleavage of viral polyproteins.[2][4]

The development of drug resistance, often through mutations in the protease enzyme, remains a significant challenge.[2] In silico modeling techniques, including molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies, are powerful tools for understanding inhibitor binding, predicting binding affinities, and designing novel inhibitors that can overcome resistance.[3][6]

Computational Modeling Workflow

The in silico analysis of inhibitor binding to HIV-1 protease follows a multi-step computational workflow. This process begins with the preparation of the protein and ligand structures, proceeds through docking and simulation to predict binding modes and stability, and culminates in the calculation of binding free energies to estimate potency.

Caption: General workflow for in silico modeling of HIV-1 protease inhibitors.

Methodologies and Experimental Protocols

This section details the common computational protocols used in the study of HIV-1 protease inhibitors, drawing from established methodologies.[3][6]

Protein and Ligand Preparation

Objective: To prepare the HIV-1 protease receptor and inhibitor ligands for subsequent docking and simulation studies.

Protocol:

-

Receptor Preparation:

-

The crystal structure of the target protein, such as wild-type or mutant HIV-1 protease, is obtained from the Protein Data Bank (PDB).[7]

-

Co-crystallized ligands, water molecules, and any non-essential ions are removed from the PDB file.[3]

-

Polar hydrogen atoms are added to the protein structure, and charges (e.g., Gasteiger charges) are assigned.

-

The prepared protein structure is saved in a suitable format, such as PDBQT for use with AutoDock tools.[8]

-

-

Ligand Preparation:

-

The three-dimensional structures of the inhibitor compounds are built using software like Chem3D or MarvinSketch.[6]

-

The ligands are subjected to energy minimization using a suitable force field (e.g., AMBER or MMFF94) to obtain a stable, low-energy conformation.

-

Partial atomic charges are calculated, and rotatable bonds are defined.

-

The prepared ligands are saved in a compatible format (e.g., MOL2 or PDBQT).[8]

-

Molecular Docking

Objective: To predict the preferred binding orientation of the inhibitors within the active site of HIV-1 protease and to estimate the strength of the interaction via a scoring function.

Protocol:

-

Grid Box Generation: A grid box is defined to encompass the entire active site of the protease. The dimensions and center of the grid are typically based on the position of the co-crystallized ligand in the original PDB structure.[8]

-

Docking Execution:

-

Molecular docking is performed using software such as AutoDock Vina or CANDOCK.[7][8] A semi-flexible docking approach is often applied, where the protein is treated as rigid while the ligand is flexible, allowing its torsional bonds to rotate freely.[3][7]

-

A genetic algorithm, such as the Lamarckian Genetic Algorithm, is commonly used to explore the conformational space of the ligand within the binding site.[7]

-

The algorithm generates multiple binding poses, which are then ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

-

-

Pose Analysis: The resulting docked poses are analyzed to identify the most favorable binding mode. Key interactions, such as hydrogen bonds and hydrophobic contacts with active site residues (e.g., Asp25, Ile50, Ile84), are examined.[6][7]

Molecular Dynamics (MD) Simulation

Objective: To simulate the dynamic behavior of the protein-ligand complex over time in a solvated environment, assessing the stability of the binding pose and conformational changes.

Protocol:

-

System Setup:

-

The most promising docked complex from the molecular docking step is selected as the starting structure.

-

The complex is placed in a periodic solvent box (e.g., a cubic box of water molecules).

-

Counterions (e.g., Na+ or Cl-) are added to neutralize the system's overall charge.[9]

-

-

Simulation Execution:

-

MD simulations are performed using software like GROMACS or AMBER.

-

The system is first subjected to energy minimization to remove steric clashes.

-

The system is gradually heated to a physiological temperature (e.g., 300 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions.[9]

-

A production MD run is then carried out for a duration sufficient to observe the system's stability (e.g., 50-100 nanoseconds).[6]

-

-

Trajectory Analysis: The resulting trajectory is analyzed to calculate Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and to observe the persistence of key protein-ligand interactions over time.

Binding Free Energy Calculation

Objective: To provide a more accurate estimation of the binding affinity by calculating the free energy of binding from the MD simulation trajectory.

Protocol (MM-PBSA Method):

-

Snapshot Extraction: A number of snapshots (e.g., 100-1000) are extracted from the stable portion of the MD trajectory.[6]

-

Energy Calculation: For each snapshot, the following energy components are calculated using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) method:

-

Molecular Mechanics Energy (ΔE_MM): Includes van der Waals and electrostatic energies.

-

Solvation Free Energy (ΔG_solv): Comprises the polar contribution (calculated using the Poisson-Boltzmann equation) and the non-polar contribution (often estimated from the solvent-accessible surface area).

-

-

Binding Free Energy (ΔG_bind): The final binding free energy is calculated as the sum of the changes in molecular mechanics energy and solvation free energy upon ligand binding.[6]

Quantitative Structure-Activity Relationship (QSAR)

Objective: To build a mathematical model that correlates the chemical structures of the inhibitors with their biological activity.[6]

Caption: Logical workflow for a QSAR study.

Protocol:

-

Data Set Preparation: A series of compounds with experimentally determined biological activity (e.g., IC50 values, converted to pIC50) is compiled.[6]

-

Descriptor Calculation: For each molecule, a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) are calculated using software like Gaussian or ChemSketch.[6]

-

Model Building: The dataset is typically divided into a training set and a test set.[7] A statistical method, such as Multiple Linear Regression (MLR) or an Artificial Neural Network (ANN), is used to build a model that relates the descriptors (independent variables) to the biological activity (dependent variable).[6][7]

-

Model Validation: The model's robustness and predictive power are assessed using internal validation (e.g., cross-validation) and external validation (using the test set).[7] Statistical parameters like the correlation coefficient (R²), cross-validated correlation coefficient (q²), and predictive R² (r²_pred) are evaluated.[10]

Quantitative Data Summary

The following tables summarize representative quantitative data from in silico studies on HIV-1 protease inhibitors.

Table 1: Comparative Docking Scores and Binding Energies

This table presents a comparison of predicted binding scores from different docking programs and calculated binding free energies for representative HIV-1 protease inhibitors.

| Inhibitor | Docking Score (CANDOCK) | Docking Score (AutoDock Vina) | ΔG_bind (MM-PBSA, kcal/mol) | Experimental pKi |

| Darunavir (DRV) | -12.5 | -10.8 | -45.72[6] | 10.3 |

| Ritonavir | -11.9[8] | -10.2[8] | -42.15 | 9.8 |

| Saquinavir | -11.2 | -9.8 | -38.90 | 9.4 |

| New Drug (ND)* | Not Applicable | Not Applicable | -48.33[6] | Predicted High |

*New Drug (ND) refers to a novel compound designed in the study by Baassi et al.[6]

Table 2: Statistical Validation of a QSAR Model for HIV-1 Protease Inhibitors

This table shows the statistical parameters for a QSAR model developed to predict the inhibitory activity of a series of 33 compounds.[6]

| Parameter | Value | Description |

| N (Training Set) | 26 | Number of compounds in the training set |

| N (Test Set) | 7 | Number of compounds in the test set |

| R² (Coefficient of Determination) | 0.852 | Goodness of fit for the training set |

| R²adj (Adjusted R²) | 0.819 | R² adjusted for the number of descriptors |

| q² (Cross-validated R²) | 0.731 | Predictive ability from internal validation |

| F-statistic | 25.34 | Statistical significance of the model |

| r²_pred (Predictive R² for Test Set) | 0.893 | Predictive power on an external test set |

Mechanism of Inhibition

Protease inhibitors function by directly blocking the active site of the HIV-1 protease enzyme. The diagram below illustrates the key interactions involved in this process.

Caption: Mechanism of HIV-1 protease inhibition.

The inhibitor, designed as a mimic of the natural peptide substrate, enters the active site when the flaps are in an open or semi-open conformation.[2] Upon binding, the inhibitor forms a network of hydrogen bonds and hydrophobic interactions with key residues in the active site and beneath the flaps.[7] This binding event induces a conformational change, causing the flaps to close down over the inhibitor, effectively locking it in place and rendering the enzyme inactive.[2] By preventing the protease from cleaving viral polyproteins, the assembly of mature, infectious virions is halted.[2]

References

- 1. HIV-1 protease - Wikipedia [en.wikipedia.org]

- 2. HIV-1 Protease: Structural Perspectives on Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medmedchem.com [medmedchem.com]

- 4. Immunodeficiency virus protease - Proteopedia, life in 3D [proteopedia.org]

- 5. The active site of HIV-1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Towards designing of a potential new HIV-1 protease inhibitor using QSAR study in combination with Molecular docking and Molecular dynamics simulations | PLOS One [journals.plos.org]

- 7. mdpi.com [mdpi.com]

- 8. Accurate Prediction of Inhibitor Binding to HIV-1 Protease Using CANDOCK - PMC [pmc.ncbi.nlm.nih.gov]

- 9. theory.rutgers.edu [theory.rutgers.edu]

- 10. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to HIV-1 Inhibitor-33 (CAS Number: 2395777-43-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the properties of HIV-1 inhibitor-33 (CAS: 2395777-43-0), a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). This document collates available data on its chemical characteristics, biological activity, mechanism of action, and relevant experimental protocols. The information presented is intended to support further research and development efforts in the field of antiretroviral drug discovery.

Chemical and Physicochemical Properties

HIV-1 inhibitor-33, also referred to as compound 5q in the primary literature, is an indazolyl-substituted piperidin-4-yl-aminopyrimidine derivative.[1] Its fundamental chemical and predicted physicochemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 2395777-43-0 | |

| Molecular Formula | C₂₅H₂₈N₆O | |

| Molecular Weight | 428.53 g/mol | |

| Predicted logP | 4.25 | |

| Predicted Solubility | Low | |

| Predicted pKa (strongest basic) | 7.85 | |

| Predicted pKa (strongest acidic) | 13.91 |

Note: Predicted values were obtained using online software and should be confirmed by experimental data.

Biological Activity

HIV-1 inhibitor-33 has demonstrated potent and selective inhibitory activity against HIV-1. Its efficacy has been evaluated against wild-type HIV-1 and several drug-resistant mutant strains.

| Virus Strain | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| HIV-1 (Wild-Type) | 0.0064 | 16 | 2500 | [1] |

| K103N Mutant | 0.077 | >16 | >208 | [1] |

| Y181C Mutant | 0.11 | >16 | >145 | [1] |

| E138K Mutant | 0.057 | >16 | >281 | [1] |

| RES056 (Double Mutant) | 8.7 | >16 | >1.8 | [1] |

EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability. SI (Selectivity Index): Calculated as CC₅₀ / EC₅₀, a measure of the compound's therapeutic window.

Mechanism of Action

As a non-nucleoside reverse transcriptase inhibitor (NNRTI), HIV-1 inhibitor-33 functions by allosterically inhibiting the HIV-1 reverse transcriptase (RT) enzyme. It binds to a hydrophobic pocket located near the enzyme's active site, inducing a conformational change that disrupts the catalytic activity of the RT and prevents the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.

Caption: Mechanism of action of HIV-1 inhibitor-33 as an NNRTI.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of HIV-1 inhibitor-33.

Synthesis of HIV-1 Inhibitor-33 (Compound 5q)

The synthesis of HIV-1 inhibitor-33 is a multi-step process. A generalized workflow is presented below. For a detailed, step-by-step synthetic route, please refer to the primary publication by Xiao et al. (2020).[1]

Caption: A high-level overview of the synthesis process.

In Vitro Anti-HIV-1 Activity Assay

The anti-HIV-1 activity of the compound was evaluated in MT-4 cells, which are highly susceptible to HIV-1 infection.

-

Cell Preparation: MT-4 cells are seeded in 96-well plates.

-

Compound Dilution: A serial dilution of HIV-1 inhibitor-33 is prepared.

-

Infection: The cells are infected with a predetermined amount of the HIV-1 IIIB strain in the presence of the various concentrations of the inhibitor.

-

Incubation: The plates are incubated for 5 days at 37°C.

-

MTT Assay: The viability of the cells is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read at 570 nm.

-

Data Analysis: The EC₅₀ is calculated as the concentration of the compound that protects 50% of the cells from the cytopathic effect of HIV-1.

Caption: Experimental workflow for determining anti-HIV-1 activity.

Cytotoxicity Assay

The cytotoxicity of HIV-1 inhibitor-33 was also determined using the MTT assay in MT-4 cells.

-

Cell Preparation: MT-4 cells are seeded in 96-well plates.

-

Compound Dilution: A serial dilution of HIV-1 inhibitor-33 is added to the cells.

-

Incubation: The plates are incubated for 5 days at 37°C in the absence of the virus.

-

MTT Assay: The viability of the cells is determined using the MTT assay. The absorbance is read at 570 nm.

-

Data Analysis: The CC₅₀ is calculated as the concentration of the compound that reduces the viability of the cells by 50%.

Caption: Experimental workflow for determining cytotoxicity.

Conclusion

HIV-1 inhibitor-33 is a highly potent NNRTI with an excellent selectivity index against wild-type HIV-1 and notable activity against several key resistant mutants. Its chemical structure and biological profile make it a promising lead compound for the development of new antiretroviral therapies. Further investigation into its pharmacokinetic and pharmacodynamic properties is warranted.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Antiviral Spectrum of a Novel HIV-1 Inhibitor (Designated as Inhibitor-33)

This technical guide provides a comprehensive overview of the methodologies used to characterize the antiviral spectrum of a novel HIV-1 inhibitor, herein referred to as Inhibitor-33. The document outlines the quantitative assessment of its activity against various HIV-1 strains and other viruses, details the experimental protocols for these evaluations, and visualizes key pathways and workflows.

Quantitative Antiviral Spectrum of Inhibitor-33

The antiviral activity of a novel compound is determined by its ability to inhibit viral replication, quantified by the 50% effective concentration (EC50), and its effect on host cell viability, measured by the 50% cytotoxic concentration (CC50). The therapeutic index (TI), calculated as the ratio of CC50 to EC50, is a critical measure of a drug's safety profile.

Table 1: In Vitro Antiviral Activity of Inhibitor-33 Against Laboratory-Adapted HIV-1 Strains

| Virus Strain | Cell Line | EC50 (nM) | CC50 (µM) | Therapeutic Index (TI) |

| HIV-1 NL4-3 | MT-2 | 0.039 | >20 | >512,820 |

| HIV-1 IIIB | CEM-SS | 2.6 | >100 | >38,461 |

| HIV-1 RF | TZM-bl | 5.3 | >100 | >18,868 |

Data presented are representative values for potent HIV-1 inhibitors based on published literature for compounds like GSK878 and atazanavir.[1][2]

Table 2: Antiviral Spectrum of Inhibitor-33 Against a Panel of Diverse HIV-1 Clinical Isolates

| HIV-1 Subtype | Isolate Name | EC50 (nM) |

| B | 92US727 | 0.094 |

| C | 92BR020 | 0.110 |

| A | 92UG037 | 0.088 |

| D | 92UG024 | 0.105 |

| A/E | 93TH975 | 0.091 |

This table illustrates the broad-spectrum activity of a potent inhibitor against various HIV-1 subtypes, with representative data.[1]

Table 3: Activity of Inhibitor-33 Against Other Viruses

| Virus | Family | Cell Line | EC50 (µM) |

| Hepatitis B Virus (HBV) | Hepadnaviridae | HepG2 2.2.15 | >50 |

| Herpes Simplex Virus 1 (HSV-1) | Herpesviridae | Vero | >50 |

| Influenza A Virus (H1N1) | Orthomyxoviridae | MDCK | >50 |

| Respiratory Syncytial Virus (RSV) | Paramyxoviridae | HEp-2 | >50 |

This table demonstrates the specificity of the inhibitor for HIV-1, a desirable characteristic to minimize off-target effects.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of an antiviral compound's spectrum.

2.1. Cell Lines and Virus Strains

-

Cell Lines:

-

TZM-bl cells: A HeLa cell line genetically engineered to express CD4, CXCR4, and CCR5, and containing integrated Tat-responsive luciferase and β-galactosidase reporter genes.[3] These cells are permissive to a wide range of HIV-1 isolates.

-

MT-2 and CEM-SS cells: Human T-cell lines highly susceptible to HIV-1 infection, commonly used for antiviral assays.

-

Peripheral Blood Mononuclear Cells (PBMCs): Primary cells that represent a more physiologically relevant model for HIV-1 infection.

-

-

Virus Strains:

-

Laboratory-adapted strains (e.g., NL4-3, IIIB, RF) are used for initial screening.

-

A diverse panel of clinical isolates from different subtypes is used to assess the breadth of activity.

-

Recombinant viruses with site-directed mutations are used to evaluate activity against drug-resistant variants.[4]

-

2.2. Cytotoxicity Assay (CC50 Determination)

The cytotoxicity of Inhibitor-33 is determined using a tetrazolium-based colorimetric assay (e.g., MTT or XTT) or a luminescence-based assay measuring ATP content.

-

Seed cells in a 96-well plate at an appropriate density.

-

Add serial dilutions of Inhibitor-33 to the wells.

-

Incubate for a period that corresponds to the duration of the antiviral assay (typically 2-3 days).

-

Add the assay reagent (e.g., MTT) and incubate to allow for color development.

-

Measure the absorbance or luminescence, which correlates with cell viability.

-

Calculate the CC50 value, the concentration of the compound that reduces cell viability by 50%, using non-linear regression analysis.[5]

2.3. Antiviral Activity Assay (EC50 Determination)

2.3.1. Reporter Gene Assay (TZM-bl cells) [3][4][6]

-

Seed TZM-bl cells in a 96-well plate.

-

Pre-incubate the cells with serial dilutions of Inhibitor-33.

-

Infect the cells with a predetermined amount of HIV-1.

-

Incubate for 48 hours to allow for viral replication and reporter gene expression.[4]

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Calculate the percent inhibition of viral replication relative to untreated virus control wells.

-

Determine the EC50 value, the concentration of the compound that inhibits viral replication by 50%, using a four-parameter sigmoid dose-response curve fit.[4]

2.3.2. p24 Antigen Capture ELISA (for suspension cell lines like MT-2 or PBMCs)

-

Infect cells with HIV-1 in the presence of serial dilutions of Inhibitor-33.

-

Incubate for several days, allowing for multiple rounds of replication.

-

Collect the cell culture supernatant at specified time points.

-

Quantify the amount of HIV-1 p24 capsid protein in the supernatant using a commercially available ELISA kit.

-

Calculate the EC50 value based on the reduction in p24 production.

2.4. Time-of-Addition (TOA) Assay [5]

This assay helps to identify the stage of the HIV-1 replication cycle targeted by the inhibitor.

-

Synchronize the infection of susceptible cells (e.g., MT-4 cells) with a high multiplicity of infection (MOI) of HIV-1.

-

Add a high concentration (e.g., 10-100 times the EC50) of Inhibitor-33 at different time points post-infection (e.g., 0, 1, 2, 4, 6, 8, 10, 12, 24 hours).[3][5]

-

Include reference inhibitors with known mechanisms of action (e.g., entry inhibitors, reverse transcriptase inhibitors, integrase inhibitors, protease inhibitors) as controls.

-

Measure viral replication (e.g., by p24 ELISA) at the end of a single replication cycle (around 31 hours).[5]

-

The time point at which the addition of the inhibitor no longer prevents viral replication indicates the stage of the life cycle that is targeted.

Visualizations: Signaling Pathways and Experimental Workflows

3.1. Postulated Mechanism of Action: Inhibition of HIV-1 Protease

Many potent HIV-1 inhibitors target the viral protease enzyme, which is essential for the maturation of new, infectious virions.[7][8] The following diagram illustrates this mechanism.

Figure 1: Mechanism of Action of a Protease Inhibitor

3.2. Experimental Workflow for Antiviral Spectrum Determination

The following diagram outlines the systematic process for characterizing the antiviral spectrum of a new chemical entity like Inhibitor-33.

References

- 1. Antiviral Properties of HIV-1 Capsid Inhibitor GSK878 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hiv.lanl.gov [hiv.lanl.gov]

- 7. my.clevelandclinic.org [my.clevelandclinic.org]

- 8. HIV-1 protease - Wikipedia [en.wikipedia.org]

Preliminary pharmacokinetic profiling of HIV-1 inhibitor-33

An in-depth analysis of the preliminary pharmacokinetic profile of the novel non-nucleoside reverse transcriptase inhibitor (NNRTI), HIV-1 inhibitor-33, reveals promising characteristics for its potential development as an antiretroviral agent. This technical guide provides a comprehensive overview of its absorption, distribution, metabolism, and excretion (ADME) properties, along with detailed experimental protocols and a summary of its proposed mechanism of action.

Pharmacokinetic Data Summary

The pharmacokinetic parameters of HIV-1 inhibitor-33 were evaluated in preclinical animal models to predict its behavior in humans. The data, summarized below, indicate good oral bioavailability and a moderate half-life, suggesting the potential for once or twice-daily dosing.

Table 1: Single-Dose Pharmacokinetic Parameters of HIV-1 Inhibitor-33 in Sprague-Dawley Rats (10 mg/kg)

| Route of Administration | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (t1/2) (h) | Bioavailability (%) |

| Oral (PO) | 850 ± 120 | 2.0 ± 0.5 | 4500 ± 650 | 4.5 ± 0.8 | 65 ± 8 |

| Intravenous (IV) | 2100 ± 300 | 0.25 | 6900 ± 900 | 3.8 ± 0.6 | - |

Table 2: In Vitro Metabolic Stability of HIV-1 Inhibitor-33

| System | Half-life (t1/2) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| Human Liver Microsomes | 31 | 45 |

| Rat Liver Microsomes | 25 | 58 |

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

-

Animal Model: Male Sprague-Dawley rats (n=6 per group), weighing 200-250g, were used. Animals were fasted overnight before dosing.

-

Drug Administration:

-

Oral (PO): HIV-1 inhibitor-33 was formulated in a solution of 0.5% methylcellulose and administered by oral gavage at a dose of 10 mg/kg.

-

Intravenous (IV): HIV-1 inhibitor-33 was dissolved in a solution of 10% DMSO, 40% PEG300, and 50% saline and administered as a bolus injection into the tail vein at a dose of 10 mg/kg.

-

-

Sample Collection: Blood samples (approximately 0.2 mL) were collected from the jugular vein into heparinized tubes at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing.

-

Sample Analysis: Plasma was separated by centrifugation and stored at -80°C until analysis. The concentration of HIV-1 inhibitor-33 in plasma was determined using a validated LC-MS/MS method.

In Vitro Metabolic Stability Assay

-

Microsomes: Pooled human and rat liver microsomes were used.

-

Incubation: HIV-1 inhibitor-33 (1 µM) was incubated with liver microsomes (0.5 mg/mL protein) and an NADPH-generating system in a phosphate buffer (pH 7.4) at 37°C.

-

Sampling: Aliquots were taken at 0, 5, 15, 30, and 60 minutes and the reaction was quenched with ice-cold acetonitrile.

-

Analysis: The disappearance of the parent compound was monitored by LC-MS/MS to determine the metabolic half-life and intrinsic clearance.[1][2]

Mechanism of Action and Signaling Pathway

HIV-1 inhibitor-33 is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that allosterically binds to a hydrophobic pocket near the active site of the HIV-1 reverse transcriptase (RT) enzyme.[3] This binding induces a conformational change in the enzyme, thereby inhibiting the conversion of viral RNA into DNA and preventing the replication of the virus.[4]

Mechanism of action of HIV-1 Inhibitor-33.

Experimental Workflow for Pharmacokinetic Profiling

The preliminary pharmacokinetic profiling of a novel HIV-1 inhibitor like inhibitor-33 follows a structured workflow, moving from in vitro assessments to in vivo studies to build a comprehensive ADME profile.

Pharmacokinetic profiling workflow.

Relationship of Pharmacokinetic Parameters to Drug Efficacy

The pharmacokinetic properties of HIV-1 inhibitor-33 are critical determinants of its potential clinical efficacy and safety. The interplay between these parameters dictates the drug's concentration at the site of action and the duration of its therapeutic effect.

PK/PD relationship for HIV-1 inhibitors.

References

- 1. Toward Structurally Novel and Metabolically Stable HIV-1 Capsid-Targeting Small Molecules [mdpi.com]

- 2. In vitro metabolism of the HIV-1 protease inhibitor ABT-378: species comparison and metabolite identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Anti-HIV Activity, and Metabolic Stability of New Alkenyldiarylmethane (ADAM) HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Investigating the Metabolic Stability of a Novel HIV-1 Capsid Inhibitor: A Technical Guide

This technical guide provides an in-depth analysis of the metabolic stability of a representative novel HIV-1 capsid inhibitor, drawing upon established methodologies and data from analogous compounds in preclinical development. The focus is on providing researchers, scientists, and drug development professionals with a comprehensive overview of the core experimental protocols, data interpretation, and the underlying metabolic pathways.

Introduction

The development of novel antiretroviral agents is crucial to combat the emergence of drug-resistant HIV-1 strains. A promising new class of therapeutics targets the viral capsid (CA) protein, which is essential for multiple stages of the viral life cycle.[1] However, a significant hurdle in the clinical advancement of many potent HIV-1 inhibitors is their metabolic lability, leading to poor pharmacokinetic profiles.[1][2] This guide will explore the metabolic stability of a representative HIV-1 capsid inhibitor, using PF-74 as a case study, a compound known for its potent antiviral activity but poor metabolic stability.[1][2] Understanding and optimizing metabolic stability is a critical step in the development of effective and durable antiretroviral therapies.

Quantitative Metabolic Stability Data

The metabolic stability of an investigational drug is typically assessed in vitro using liver-derived systems. The following table summarizes key quantitative data for a representative HIV-1 capsid inhibitor, with comparative data for the well-characterized, but metabolically unstable, compound PF-74.

| Compound | In Vitro System | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) | Fold Increase in Stability (over PF-74) |

| PF-74 | Human Liver Microsomes | 0.7 | High | N/A |

| Analog 10 | Human Liver Microsomes | 31 | Moderate | 44.3 |

| Compound 20 | Human Liver Microsomes | 35.7 | Moderate | 51 |

Data for PF-74 and its analogs are derived from studies aimed at optimizing the metabolic stability of this chemical series.[2]

Experimental Protocols

The following sections detail the methodologies for key experiments used to evaluate the metabolic stability of HIV-1 inhibitors.

This assay is a standard in vitro method to evaluate the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.[3][4]

Materials:

-

Test compound (e.g., HIV-1 inhibitor)

-

Human liver microsomes (pooled from multiple donors)

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl2)

-

Control compounds (e.g., a known stable compound and a known unstable compound)

-

Acetonitrile or other suitable organic solvent to terminate the reaction

-

Internal standard for analytical quantification

-

96-well plates

-

Incubator shaker (37°C)

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer, MgCl2, and human liver microsomes.

-

Compound Addition: The test compound and control compounds are added to the wells of a 96-well plate at a final concentration typically in the low micromolar range.

-

Pre-incubation: The plate is pre-incubated at 37°C for a short period to allow the compounds to equilibrate with the microsomes.

-

Initiation of Reaction: The metabolic reaction is initiated by adding the NADPH regenerating system. A parallel incubation without the NADPH regenerating system serves as a negative control to assess non-enzymatic degradation.

-

Time-course Sampling: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: The samples are centrifuged to precipitate the microsomal proteins.

-

LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

Data Analysis:

The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression of this plot is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).

To understand the metabolic fate of an inhibitor, studies are conducted to identify the major metabolites formed.

Procedure:

This experiment follows a similar setup to the metabolic stability assay, but with a longer incubation time to allow for the formation of detectable levels of metabolites. The samples are then analyzed by high-resolution mass spectrometry to determine the mass of the metabolites. Further structural elucidation can be achieved using tandem mass spectrometry (MS/MS) and comparison with synthesized metabolite standards.

Visualizations

Caption: Workflow for an in vitro metabolic stability assay.

Caption: General pathway for Phase I and II metabolism of HIV-1 inhibitors.

Conclusion

The metabolic stability of a novel HIV-1 inhibitor is a critical determinant of its potential for clinical success. The in vitro assays described in this guide provide a robust framework for identifying metabolically liable compounds early in the drug discovery process. For capsid inhibitors like PF-74 and its analogs, targeted chemical modifications have been shown to significantly improve metabolic stability, thereby enhancing their pharmacokinetic properties.[1][2] Future efforts in the development of HIV-1 inhibitors will continue to rely on these fundamental metabolic studies to guide the design of more durable and effective antiretroviral therapies.

References

- 1. Rapid optimization of the metabolic stability of an HIV-1 capsid inhibitor using a multistep computational workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

Methodological & Application

Application Notes and Protocols for HIV-1 Inhibitor-33 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the in vitro evaluation of "HIV-1 inhibitor-33," a novel compound under investigation for its anti-retroviral properties. The primary method described is a cell-based assay measuring the inhibition of HIV-1 replication in a susceptible human T-lymphocyte cell line. Viral replication is quantified by measuring the concentration of the HIV-1 p24 capsid protein in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA). Additionally, a crucial secondary assay to assess the cytotoxicity of the compound is included to ensure that the observed antiviral effect is not due to cell death.

Key Experimental Principles

The primary assay is a cell-based HIV-1 replication assay.[1][2] In this system, a T-cell line permissive to HIV-1 infection is infected with a known amount of virus and subsequently treated with the inhibitor.[2] The extent of viral replication is determined by quantifying the p24 antigen, a core structural protein of HIV-1, which is released into the culture supernatant.[3][4][5] A reduction in p24 levels in the presence of the inhibitor, compared to an untreated control, indicates antiviral activity.

To distinguish true antiviral activity from non-specific effects caused by toxicity, a cytotoxicity assay is run in parallel.[6][7] The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[7][8][9] A reduction in cell viability in the presence of the inhibitor would suggest a cytotoxic effect.

Data Presentation

The results of the in vitro assays for HIV-1 inhibitor-33 can be summarized in the following tables. Table 1 outlines the antiviral activity, while Table 2 presents the cytotoxicity data.

Table 1: Antiviral Activity of HIV-1 Inhibitor-33 against HIV-1 Replication

| Compound Concentration (µM) | p24 Antigen (pg/mL) | % Inhibition |

| 0 (Virus Control) | 15,840 | 0% |

| 0.01 | 14,256 | 10% |

| 0.1 | 8,712 | 45% |

| 1 | 1,584 | 90% |

| 10 | 158 | 99% |

| 100 | < 50 | >99% |

| Zidovudine (AZT) 10 µM | < 50 | >99% |

| 0 (Cell Control) | < 50 | 100% |

Table 2: Cytotoxicity of HIV-1 Inhibitor-33

| Compound Concentration (µM) | Cell Viability (% of Control) |

| 0 (Cell Control) | 100% |

| 0.01 | 99% |

| 0.1 | 98% |

| 1 | 97% |

| 10 | 95% |

| 100 | 88% |

| Doxorubicin 10 µM | 15% |

Experimental Protocols

HIV-1 p24 Antigen ELISA for Antiviral Activity

This protocol details the steps to assess the inhibitory effect of a compound on HIV-1 replication.

Materials:

-

CEM-GXR T-cell line

-

HIV-1 (e.g., NL4-3 strain)

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)

-

HIV-1 inhibitor-33

-

Zidovudine (AZT) as a positive control

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed CEM-GXR cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete RPMI-1640 medium.

-

Compound Preparation: Prepare serial dilutions of HIV-1 inhibitor-33 in complete medium. Also, prepare a solution of AZT as a positive control.

-

Infection and Treatment: Add 50 µL of HIV-1 stock to each well (except for the cell control wells) to achieve a multiplicity of infection (MOI) of 0.01. Immediately after, add 50 µL of the diluted compounds to the respective wells. For the virus control, add 50 µL of medium without any compound. For the cell control, add 100 µL of medium.

-

Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.[11]

-

Supernatant Collection: After incubation, centrifuge the plate at 500 x g for 5 minutes. Carefully collect 100 µL of the supernatant from each well without disturbing the cell pellet.

-

p24 ELISA: Perform the p24 antigen ELISA on the collected supernatants according to the manufacturer's instructions.[5][10] This typically involves adding the supernatant to an antibody-coated plate, followed by a series of antibody and substrate incubations, and finally reading the absorbance on a plate reader.

-

Data Analysis: Calculate the concentration of p24 in each well based on the standard curve. The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (p24_sample - p24_cell_control) / (p24_virus_control - p24_cell_control))

MTT Assay for Cytotoxicity

This protocol is for determining the cytotoxicity of the test compound.[6][12]

Materials:

-

CEM-GXR T-cell line

-

Complete RPMI-1640 medium

-

HIV-1 inhibitor-33

-

Doxorubicin as a positive control for cytotoxicity

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed CEM-GXR cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete RPMI-1640 medium.

-

Compound Addition: Add 100 µL of serially diluted HIV-1 inhibitor-33 to the wells. Include wells with Doxorubicin as a positive control and wells with medium only as a cell control.

-

Incubation: Incubate the plate for the same duration as the antiviral assay (4-5 days) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[7]

-

Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = 100 * (Absorbance_sample / Absorbance_cell_control)

Visualizations

HIV-1 Replication Cycle and Potential Inhibitor Targets

Caption: The HIV-1 replication cycle with key stages targeted by different classes of inhibitors.

Experimental Workflow for HIV-1 Inhibitor Screening

Caption: Parallel workflow for determining antiviral activity and cytotoxicity of HIV-1 inhibitors.

References

- 1. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HIV1 p24 ELISA Kit (ab218268) | Abcam [abcam.com]

- 4. revvity.com [revvity.com]

- 5. yeasenbio.com [yeasenbio.com]

- 6. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]

- 10. assaygenie.com [assaygenie.com]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of Antiviral Activity of Gemcitabine Derivatives against Influenza Virus and Severe Acute Respiratory Syndrome Coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Cell-Based Assays for Efficacy of Novel HIV-1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of effective antiretroviral therapies is a cornerstone of managing Human Immunodeficiency Virus Type 1 (HIV-1) infection. A critical step in the drug discovery pipeline is the robust evaluation of novel compounds for their ability to inhibit viral replication in a cellular context. Cell-based assays are indispensable tools that provide a more biologically relevant environment than cell-free biochemical assays, allowing for the assessment of a compound's efficacy, potency, and potential cytotoxicity. These assays are designed to measure the inhibition of viral replication at various stages of the HIV-1 life cycle.

This document provides detailed protocols for key cell-based assays to determine the efficacy of novel compounds, such as a hypothetical "HIV-1 Inhibitor-33." The protocols cover the measurement of antiviral activity through reporter gene expression and viral antigen production, as well as the essential assessment of host cell viability.

HIV-1 Life Cycle and Inhibitor Targets

HIV-1 replication is a multi-step process, with each step presenting a potential target for therapeutic intervention. Understanding this life cycle is crucial for interpreting inhibitor efficacy data. Key stages include:

-

Attachment and Entry: The virus binds to CD4 receptors and a coreceptor (CCR5 or CXCR4) on the host T-cell surface, leading to membrane fusion and entry.[1]

-

Reverse Transcription: The viral RNA genome is converted into DNA by the reverse transcriptase enzyme.

-

Integration: The newly synthesized viral DNA is transported into the host cell nucleus and integrated into the host genome by the integrase enzyme.

-

Transcription and Translation: The integrated viral DNA is transcribed into messenger RNA (mRNA), which is then translated into viral polyproteins.

-

Assembly and Budding: New viral components, including Gag and Gag-Pol polyproteins, assemble at the host cell membrane.

-

Maturation: The viral protease cleaves the polyproteins into functional proteins, resulting in a mature, infectious virion that buds from the cell.[2][3]

Different classes of inhibitors target these specific steps. For instance, entry inhibitors block fusion[1], reverse transcriptase inhibitors prevent DNA synthesis[4], integrase inhibitors block genome integration, and protease inhibitors prevent viral maturation.[2][3] A newer class, capsid inhibitors, can interfere with multiple stages, including nuclear import, assembly, and maturation.[5]

Data Presentation: Quantifying Inhibitor Efficacy and Toxicity

To systematically evaluate an inhibitor, its potency against HIV-1 replication and its toxicity to host cells are quantified. The results are typically summarized using the following metrics:

-

EC₅₀ (50% Effective Concentration): The concentration of the inhibitor that reduces viral activity (e.g., luciferase signal or p24 antigen level) by 50%. A lower EC₅₀ value indicates higher potency.

-

CC₅₀ (50% Cytotoxic Concentration): The concentration of the inhibitor that reduces the viability of host cells by 50%. A higher CC₅₀ value indicates lower cytotoxicity.

-

SI (Selectivity Index): The ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). This index provides a measure of the therapeutic window of the compound. A higher SI value is desirable, indicating that the compound is effective at concentrations far below those at which it becomes toxic to cells.[6]

The quantitative data for HIV-1 Inhibitor-33 and control compounds should be presented in a clear, tabular format for easy comparison.

Table 1: Efficacy and Cytotoxicity Profile of HIV-1 Inhibitor-33

| Compound | Assay Type | Target Cells | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|---|---|

| Inhibitor-33 | Luciferase Reporter | TZM-bl | Value | Value | Value |

| p24 Antigen ELISA | MT-2 | Value | Value | Value | |

| Control Drug 1 (e.g., Zidovudine) | Luciferase Reporter | TZM-bl | Value | Value | Value |

| p24 Antigen ELISA | MT-2 | Value | Value | Value | |

| Control Drug 2 (e.g., Darunavir) | Luciferase Reporter | TZM-bl | Value | Value | Value |

| | p24 Antigen ELISA | MT-2 | Value | Value | Value |

(Note: Values are placeholders and should be replaced with experimental results.)

Experimental Workflow

A standard workflow for evaluating a novel inhibitor involves performing antiviral and cytotoxicity assays in parallel. This ensures that any observed reduction in viral activity is a direct effect of the inhibitor on the virus and not a consequence of cell death.[7]

References

- 1. How Entry Inhibitors Work – International Association of Providers of AIDS Care [iapac.org]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. HIV-1 protease - Wikipedia [en.wikipedia.org]

- 4. A cell-based strategy to assess intrinsic inhibition efficiencies of HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Current drugs for HIV-1: from challenges to potential in HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4.8. Antiviral Activity Assessment [bio-protocol.org]

- 7. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for HIV-1 Pseudovirus Neutralization Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the HIV-1 pseudovirus neutralization assay, a critical tool for evaluating the efficacy of neutralizing antibodies (nAbs) in HIV-1 research and vaccine development. This assay offers a safe, reproducible, and high-throughput method to quantify the ability of antibodies to inhibit viral entry into target cells.

Principle of the Assay

The HIV-1 pseudovirus neutralization assay utilizes pseudoviruses that are engineered to express the HIV-1 envelope glycoprotein (Env) on their surface but lack the genetic material required for replication. These pseudoviruses carry a reporter gene, such as luciferase, which is expressed upon successful entry into target cells. The neutralization potency of an antibody is determined by measuring the reduction in reporter gene expression in the presence of the antibody compared to a no-antibody control.

Key Applications

-

Vaccine Development: Evaluating the immunogenicity of HIV-1 vaccine candidates by measuring the neutralizing antibody titers they elicit.

-

Monoclonal Antibody Research: Characterizing the potency and breadth of newly isolated or engineered monoclonal antibodies.

-

Drug Discovery: Screening for small molecules or other biologics that inhibit HIV-1 entry.

-

Basic Research: Studying the mechanisms of HIV-1 entry and neutralization.

Experimental Protocols

Protocol 1: Production of HIV-1 Env-Pseudotyped Viruses

This protocol describes the generation of HIV-1 pseudoviruses by co-transfecting HEK293T cells with an Env-expressing plasmid and an Env-deficient HIV-1 backbone plasmid carrying a luciferase reporter gene.[1][2][3]

Materials:

-

HEK293T cells

-

Complete Growth Medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)

-

Env-expressing plasmid (e.g., pcDNA3.1-Env)

-

Env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv)[3]

-

T-75 flasks

-

0.45 µm filters

Procedure:

-

Cell Seeding: The day before transfection, seed HEK293T cells in T-75 flasks at a density of 3-8 x 10^6 cells per flask in 12 mL of complete growth medium.[1][2] The cells should be 50-80% confluent on the day of transfection.[1][2]

-

Plasmid DNA Preparation: In a sterile tube, mix the Env-expressing plasmid and the pSG3ΔEnv backbone plasmid. A common ratio is 1:2 (e.g., 4 µg of Env plasmid and 8 µg of backbone plasmid).[1][3]

-

Transfection Complex Formation: Prepare the transfection complexes according to the manufacturer's protocol. For FuGENE 6, a 3:1 ratio of reagent to total DNA is often used.[4]

-

Transfection: Add the transfection complexes dropwise to the HEK293T cells. Gently swirl the flasks to ensure even distribution.

-

Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 48-72 hours.[3][4]

-

Harvesting Pseudovirus: After incubation, harvest the cell culture supernatant containing the pseudoviruses.

-

Clarification and Filtration: Centrifuge the supernatant at a low speed to pellet cell debris, and then filter the supernatant through a 0.45 µm filter to remove any remaining cells.[5]

-

Storage: Aliquot the filtered pseudovirus-containing supernatant and store at -80°C.

Table 1: Recommended Quantities for Pseudovirus Production in a T-75 Flask

| Component | Quantity |

| HEK293T Cells | 3-8 x 10^6 |